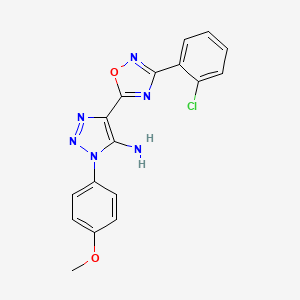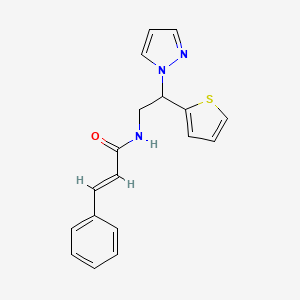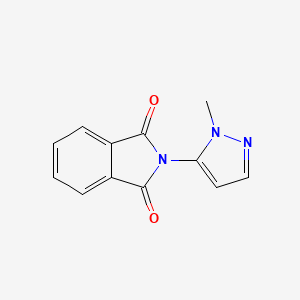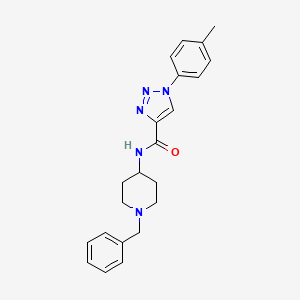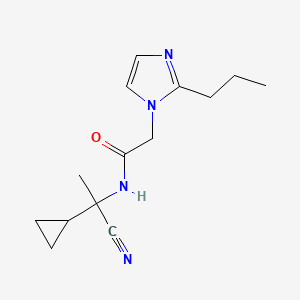
N-(1-Cyano-1-cyclopropylethyl)-2-(2-propylimidazol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Cyano-1-cyclopropylethyl)-2-(2-propylimidazol-1-yl)acetamide, commonly known as CCPA, is a chemical compound that has been extensively studied due to its potential applications in various scientific research fields. CCPA is a potent and selective agonist of the A1 adenosine receptor, which plays a crucial role in various physiological processes.
作用機序
CCPA exerts its effects by binding to and activating the A1 adenosine receptor. Activation of the A1 adenosine receptor leads to the inhibition of adenylate cyclase, which reduces the levels of cyclic AMP (cAMP) in cells. Reduction in cAMP levels leads to the inhibition of various signaling pathways, which ultimately leads to the physiological effects of CCPA.
Biochemical and Physiological Effects
CCPA has been shown to have various biochemical and physiological effects, including the regulation of cardiac function, sleep, and pain perception. Activation of the A1 adenosine receptor by CCPA leads to the inhibition of cardiac function, which reduces heart rate and blood pressure. CCPA has also been shown to induce sleep and reduce pain perception in animal models.
実験室実験の利点と制限
CCPA has several advantages for lab experiments, including its potency and selectivity for the A1 adenosine receptor. CCPA has been extensively studied and has a well-established mechanism of action, which makes it an ideal tool for studying the A1 adenosine receptor. However, CCPA has several limitations, including its limited solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of CCPA. One potential direction is the development of new drugs that target the A1 adenosine receptor using CCPA as a lead compound. Another potential direction is the study of the role of the A1 adenosine receptor in various neurological disorders, including Alzheimer's disease and Parkinson's disease. Additionally, the development of new methods for synthesizing CCPA and its analogs could lead to the discovery of new drugs with potential therapeutic applications.
合成法
CCPA can be synthesized using a multi-step process involving the reaction of various chemical intermediates. The first step involves the reaction of 2-bromo-1-cyclopropylethanol with potassium cyanide to form 1-cyano-1-cyclopropylethanol. The second step involves the reaction of 1-cyano-1-cyclopropylethanol with 2-bromoacetyl chloride to form N-(1-Cyano-1-cyclopropylethyl)-2-bromoacetamide. The final step involves the reaction of N-(1-Cyano-1-cyclopropylethyl)-2-bromoacetamide with 2-propylimidazole to form CCPA.
科学的研究の応用
CCPA has been extensively studied for its potential applications in various scientific research fields. One of the most significant applications of CCPA is in the study of the A1 adenosine receptor. CCPA is a potent and selective agonist of the A1 adenosine receptor, which plays a crucial role in various physiological processes, including the regulation of cardiac function, sleep, and pain perception. CCPA has been used to study the role of the A1 adenosine receptor in these physiological processes and to develop new drugs that target this receptor.
特性
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-(2-propylimidazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c1-3-4-12-16-7-8-18(12)9-13(19)17-14(2,10-15)11-5-6-11/h7-8,11H,3-6,9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWGYHMOERMINH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=CN1CC(=O)NC(C)(C#N)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

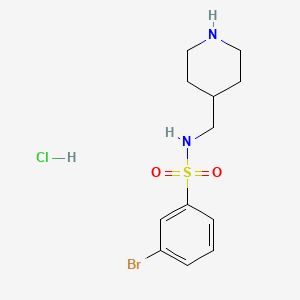
![1-[(2-Chloro-6-fluorophenyl)methyl]-2-ethylbenzimidazole](/img/structure/B2940661.png)
![N-[4-(2-Methoxyphenoxy)phenylsulfonyl]-DL-phenylalanine](/img/structure/B2940662.png)
![1-(Indolin-1-yl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2940666.png)
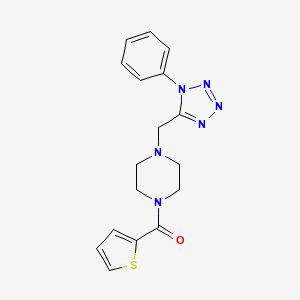
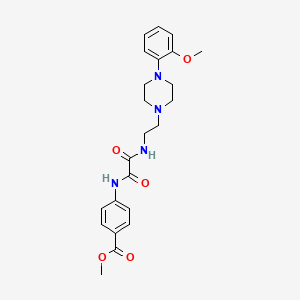
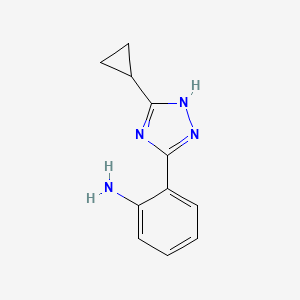
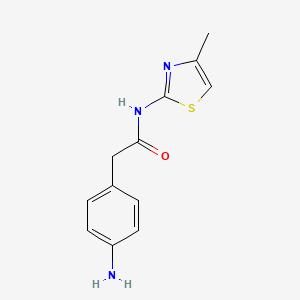
![8-(3-Chlorobenzyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2940678.png)
